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Compound of Interest

Compound Name: Diphenyl methylphosphonate

Cat. No.: B048422 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for diphenyl
methylphosphonate, a compound of interest in various chemical and pharmaceutical research

fields. This document presents detailed information on its Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS) characteristics, supplemented by experimental

protocols and a logical workflow for spectral data acquisition and analysis.

Spectroscopic Data Summary
The following sections provide a detailed summary of the key spectral data for diphenyl
methylphosphonate, organized for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of diphenyl
methylphosphonate. The data presented here includes ¹H, ¹³C, and ³¹P NMR spectra.

Table 1: ¹H NMR Spectral Data for Diphenyl Methylphosphonate[1]
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Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Integration Assignment

7.33-7.29 m - 4H Phenyl H (ortho)

7.20-7.14 m - 6H
Phenyl H (meta,

para)

1.78 d 17.6 3H P-CH₃

Solvent: CDCl₃, Frequency: 400 MHz

Table 2: ¹³C NMR Spectral Data for Diphenyl Methylphosphonate[1]

Chemical Shift (δ) ppm Coupling Constant (J) Hz Assignment

150.4 d, J(C-P) = 8.3 Phenyl C (ipso)

129.9 s Phenyl C (para)

125.3 s Phenyl C (ortho)

120.6 d, J(C-P) = 4.5 Phenyl C (meta)

11.6 d, J(C-P) = 144.3 P-CH₃

Solvent: CDCl₃, Frequency: 100 MHz

Table 3: ³¹P NMR Spectral Data for Diphenyl Methylphosphonate[1]

Chemical Shift (δ) ppm

24.55

Solvent: CDCl₃, Frequency: 162 MHz, Standard: 85% H₃PO₄

Infrared (IR) Spectroscopy
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IR spectroscopy provides information about the functional groups present in diphenyl
methylphosphonate. The key absorption bands are summarized below.

Table 4: IR Absorption Bands for Diphenyl Methylphosphonate

Wavenumber (cm⁻¹) Intensity Assignment

~3060 Medium Aromatic C-H stretch

~2930 Weak Aliphatic C-H stretch (CH₃)

~1590 Strong Aromatic C=C stretch

~1490 Strong Aromatic C=C stretch

~1260 Strong P=O stretch

~1180 Strong P-O-C (aryl) stretch

~950 Strong P-O-C (aryl) stretch

~750 Strong
Aromatic C-H bend (out-of-

plane)

Note: The exact peak positions and intensities may vary slightly depending on the sampling

method.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of diphenyl methylphosphonate.

Table 5: Mass Spectrometry Data for Diphenyl Methylphosphonate

Parameter Value

Molecular Formula C₁₃H₁₃O₃P

Molecular Weight 248.21 g/mol [2]

Exact Mass 248.06023127 Da[2]
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Predicted Fragmentation: The mass spectrum is expected to show the molecular ion peak [M]⁺

at m/z 248. Key fragmentation pathways for organophosphorus esters typically involve

cleavage of the P-O and O-C bonds. Common fragments would likely include ions

corresponding to the loss of a phenoxy group ([M-93]⁺), a phenyl group ([M-77]⁺), and the

methyl group ([M-15]⁺).

Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.

NMR Spectroscopy
Sample Preparation:

Dissolve 5-25 mg of diphenyl methylphosphonate in approximately 0.6-0.7 mL of

deuterated chloroform (CDCl₃).

Transfer the solution to a 5 mm NMR tube.

For quantitative analysis, a known amount of an internal standard (e.g., TMS) can be added.

¹H NMR Spectroscopy:

Instrument: 400 MHz NMR Spectrometer

Solvent: CDCl₃

Temperature: 298 K

Pulse Program: Standard single-pulse experiment

Number of Scans: 16-64 (depending on concentration)

Relaxation Delay: 1-5 s

Spectral Width: -2 to 12 ppm

Referencing: The residual solvent peak of CDCl₃ (δ = 7.26 ppm) is used as a reference.
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¹³C NMR Spectroscopy:

Instrument: 100 MHz NMR Spectrometer (corresponding to a 400 MHz ¹H frequency)

Solvent: CDCl₃

Temperature: 298 K

Pulse Program: Proton-decoupled single-pulse experiment

Number of Scans: 1024-4096 (depending on concentration)

Relaxation Delay: 2-5 s

Spectral Width: 0 to 200 ppm

Referencing: The solvent peak of CDCl₃ (δ = 77.16 ppm) is used as a reference.

³¹P NMR Spectroscopy:

Instrument: 162 MHz NMR Spectrometer (corresponding to a 400 MHz ¹H frequency)

Solvent: CDCl₃

Temperature: 298 K

Pulse Program: Proton-decoupled single-pulse experiment

Number of Scans: 64-256

Relaxation Delay: 2-5 s

Spectral Width: -50 to 50 ppm

Referencing: An external standard of 85% H₃PO₄ (δ = 0 ppm) is used.

Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):
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Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and

allowing it to dry completely.

Place a small drop of liquid diphenyl methylphosphonate directly onto the center of the

ATR crystal.

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

FTIR Analysis:

Instrument: Fourier Transform Infrared (FTIR) Spectrometer with an ATR accessory.

Spectral Range: 4000-400 cm⁻¹

Resolution: 4 cm⁻¹

Number of Scans: 16-32

Background: A background spectrum of the clean, empty ATR crystal should be collected

prior to sample analysis.

Mass Spectrometry (GC-MS)
Sample Preparation:

Prepare a dilute solution of diphenyl methylphosphonate in a volatile organic solvent such

as ethyl acetate or dichloromethane (e.g., 1 mg/mL).

Further dilute the stock solution as necessary to fall within the linear range of the instrument.

GC-MS Analysis:

Instrument: Gas Chromatograph coupled to a Mass Spectrometer.

Injector: Split/splitless injector, operated in splitless mode at 250 °C.

Column: A non-polar or semi-polar capillary column (e.g., 5% phenyl-methylpolysiloxane, 30

m x 0.25 mm x 0.25 µm).
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Carrier Gas: Helium at a constant flow rate of 1 mL/min.

Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and

hold for 5 minutes.

Mass Spectrometer:

Ionization Mode: Electron Impact (EI) at 70 eV.

Scan Range: m/z 40-400.

Ion Source Temperature: 230 °C.

Transfer Line Temperature: 280 °C.

Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the acquisition and analysis of

spectral data for a chemical compound like diphenyl methylphosphonate.
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Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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